9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo-
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Overview
Description
9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- is a complex organic compound with the molecular formula C14H10O8S. This compound belongs to the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyran ring. The presence of sulfonic acid, hydroxyl, and methoxy groups in its structure makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polyphenols and salicylic acids.
Reaction Conditions: The reaction conditions often involve heating the starting materials with acetic anhydride as a dehydrating agent.
Microwave Heating: Modern methods may employ microwave heating to further enhance the efficiency of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The presence of hydroxyl and methoxy groups allows for substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
Scientific Research Applications
9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound of the xanthene family, with a simpler structure and similar biological activities.
1,3-Dihydroxy-9H-xanthen-9-one: A derivative with hydroxyl groups at positions 1 and 3, exhibiting potent biological activities.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: A brominated derivative with enhanced inhibitory activities against certain cancer cell lines.
Uniqueness
9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- stands out due to the presence of the sulfonic acid group, which imparts unique solubility and reactivity properties. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles.
Properties
CAS No. |
798548-59-1 |
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Molecular Formula |
C14H10O8S |
Molecular Weight |
338.29 g/mol |
IUPAC Name |
1,3-dihydroxy-5-methoxy-9-oxoxanthene-4-sulfonic acid |
InChI |
InChI=1S/C14H10O8S/c1-21-9-4-2-3-6-11(17)10-7(15)5-8(16)14(23(18,19)20)13(10)22-12(6)9/h2-5,15-16H,1H3,(H,18,19,20) |
InChI Key |
HPSOBMUVBIZAGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3S(=O)(=O)O)O)O |
Origin of Product |
United States |
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